N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound that features an isoxazole ring and a dioxine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoxazole ring, which is known for its biological activity, makes this compound a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with molecular targets are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound features a similar isoxazole ring but differs in the side-chain substituents.
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another related compound with two isoxazole rings and an oxalamide moiety.
Uniqueness
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dioxine moiety, which imparts distinct chemical and biological properties. The combination of the isoxazole ring and the dioxine structure makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-4-8(11-15-6)10-9(12)7-5-13-2-3-14-7/h4-5H,2-3H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGHNYPDKGEXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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